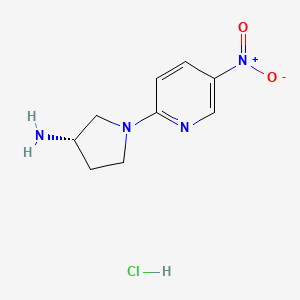

(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, also known as JNJ-40411813, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied extensively for its pharmacological properties.

Applications De Recherche Scientifique

Cycloaddition Reactions

(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride and related nitropyridyl isocyanates demonstrate significant reactivity in 1,3-dipolar cycloaddition reactions. For instance, the reactivity of 5-nitropyridin-2-yl isocyanate in such reactions with azides and pyridine N-oxides leads to the formation of tetrazolinones and substituted amines. This process involves cycloaddition, rearrangement, and decarboxylation, highlighting the compound's potential in synthetic organic chemistry (Holt & Fiksdahl, 2007).

Synthesis of Anticancer Agents

Compounds related to this compound have been explored for their potential in the synthesis of anticancer agents. For instance, the hydrolysis and subsequent reactions of related chloro and nitro group-containing compounds have led to the creation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice with P388 leukemia (Temple et al., 1983).

Synthesis of Nitropyridines

The synthesis of nitropyridines, including structures similar to this compound, has been explored extensively. These syntheses often involve reactions with N2O5 in organic solvents, yielding a variety of substituted nitropyridines. Such syntheses are not only important for understanding reaction mechanisms but also for creating compounds with potential biological activity (Bakke, 2004, 2005).

Chemical Structure and Reactivity Studies

Studies on the chemical structure and reactivity of related nitropyridines and pyrrolidines have provided insights into their conformation, electronic structures, and potential applications. For example, research on 1-nitropyrrolidine, a related structure, has revealed details about its solid-state structure and implications for its reactivity and interaction with other molecules (Gajda et al., 2016).

Propriétés

IUPAC Name |

(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.ClH/c10-7-3-4-12(6-7)9-2-1-8(5-11-9)13(14)15;/h1-2,5,7H,3-4,6,10H2;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPBMHLMRLFJAH-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)

![N-(2-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2381629.png)

![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(piperidino)methanone](/img/structure/B2381630.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride](/img/structure/B2381632.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2381636.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2381637.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(chroman-2-yl)methanone](/img/structure/B2381644.png)

![[Bis(sodiothio)methylene]malononitrile](/img/structure/B2381645.png)